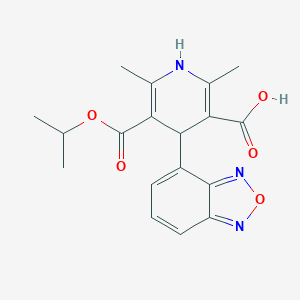
Demethyl Isradipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethyl Isradipine is a derivative of Isradipine, which is a calcium antagonist . It is used for oral administration in capsules .
Synthesis Analysis
Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .
Molecular Structure Analysis
Isradipine is an isopropyl ester, a methyl ester, a dihydropyridine, and a benzoxadiazole . It belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs . It is structurally related to felodipine, nifedipine, and nimodipine and is the most potent calcium-channel blocking agent of the DHP class .
Chemical Reactions Analysis
Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .
科学的研究の応用
Cardiovascular and Hemorheological Effects
Demethyl Isradipine, as part of the dihydropyridine calcium antagonists family, has been extensively studied for its cardiovascular benefits and effects on blood rheology. It is known for improving red blood cell deformability, which is crucial for patients suffering from cardiovascular diseases. This property of isradipine and its derivatives like demethyl isradipine helps in controlling blood pressure and reducing the frequency of ischemic events without significant side effects. The selective action of these derivatives in pharmacological properties makes them well-tolerated, easy to administer, and effective in achieving therapeutic goals. Such attributes suggest their potential in therapeutic applications beyond hypertension management, potentially including conditions characterized by impaired blood flow and red blood cell deformability issues (Slonim & Cristal, 1992).
Potential in Cancer Therapy
Recent research highlights the potential of demethyl isradipine in the realm of cancer therapy, particularly in the modulation of epigenetic targets like lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML) and other cancers. The development of reversible inhibitors for LSD1, which differ in their action from traditional irreversible inhibitors, opens new avenues for biochemical studies and cancer treatment strategies. These inhibitors, including derivatives of isradipine, could provide insights into the pathways mediated by LSD1 and expand therapeutic applications in clinical settings (Mould et al., 2015).
Epigenetic Modulation in Myeloid Malignancies
The role of demethylating agents like demethyl isradipine in treating myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myelogenous leukemia (AML), has been a subject of clinical research. These agents, through DNA hypomethylation, propose a mechanism of action involving the reexpression of epigenetically silenced genes. This approach underscores the importance of understanding and utilizing epigenetic mechanisms in developing therapeutic strategies for conditions characterized by aberrant gene expression patterns. Ongoing and future research aims to elucidate the full potential of demethyl isradipine and similar agents in improving the natural history and treatment outcomes of patients with higher risk MDS and related diseases (Garcia-Manero, 2008).
Analytical and Pharmacological Insights
Understanding the pharmacological and analytical aspects of dihydropyridines based calcium channel blockers, including demethyl isradipine, is crucial for their effective application in medical practice. Research in this area focuses on the development of analytical methods for estimating the quality of these drugs in formulations and biological fluids. Such insights are essential for quality control and assurance in pharmaceutical applications, ensuring the efficacy and safety of these medications for treating hypertension and coronary artery diseases. The analytical review of these drugs aids in the selection of appropriate analytical techniques, facilitating the assessment of drug quality in diverse pharmaceutical formulations (Chatki & Tabassum, 2021).
Safety And Hazards
Isradipine is toxic if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling Isradipine, it is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and avoid release to the environment .
将来の方向性
There is a need for research focused on understanding the natural history, developmental trajectory, and pathophysiology of psychiatric disorders to identify new molecular and circuit-based targets . Looking to the future, a vision of precision psychiatry is emerging, taking advantage of advances in genetics, digital technology, and multimodal biomarkers to accelerate the development of next-generation therapies for individuals .
特性
IUPAC Name |
4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLUMMRKXUTNAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester | |
CAS RN |
88977-30-4 |
Source


|
| Record name | 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




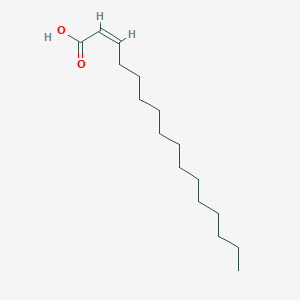
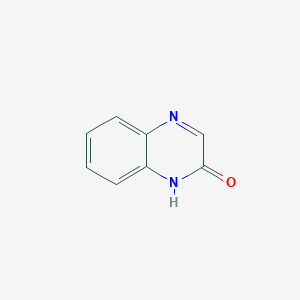



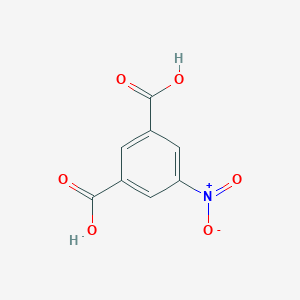
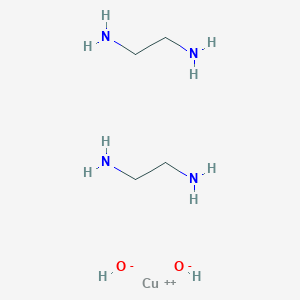
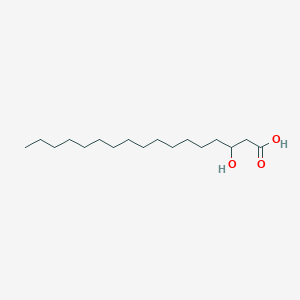
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
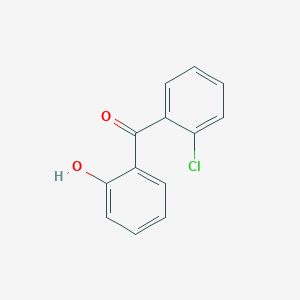
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)